molecular formula C7H6F6OS B1399797 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol CAS No. 1240257-69-5

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1399797
CAS No.: 1240257-69-5
M. Wt: 252.18 g/mol
InChI Key: KOIOTESUJQFJAB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H6F6OS. It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol backbone. One common method involves the reaction of 2-fluorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom and pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde or 2-Fluoro-4-(pentafluorosulfur)benzoic acid.

    Reduction: Formation of 2-Fluoro-4-(pentafluorosulfur)toluene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the fluorine and pentafluorosulfur groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl alcohol: Similar structure but lacks the pentafluorosulfur group.

    2,3,4,5,6-Pentafluorobenzyl alcohol: Contains multiple fluorine atoms but lacks the pentafluorosulfur group.

Uniqueness

2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both a fluorine atom and a pentafluorosulfur group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOTESUJQFJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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